N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide
CAS No.:
Cat. No.: VC15063179
Molecular Formula: C23H18BrN3O2S
Molecular Weight: 480.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18BrN3O2S |
|---|---|
| Molecular Weight | 480.4 g/mol |
| IUPAC Name | N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C23H18BrN3O2S/c24-18-10-11-20-19(12-18)22(29)27(23(30)26-20)14-16-6-8-17(9-7-16)21(28)25-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,25,28)(H,26,30) |
| Standard InChI Key | CGKITCOFWKHFJT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Introduction
Structural Characteristics and Chemical Identity
N-Benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide belongs to the quinazolinone class of heterocyclic compounds, which are renowned for their pharmacological versatility . Its molecular structure integrates a brominated quinazolinone scaffold linked to a benzamide group via a methylene bridge, conferring unique electronic and steric properties.
Molecular Properties
The compound’s molecular formula is C23H18BrN3O2S, with a molecular weight of 480.4 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-Benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide | |
| InChI Key | CGKITCOFWKHFJT-UHFFFAOYSA-N | |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S | |
| Solubility | Soluble in DMSO | |
| Purity | >95% |
The presence of a 6-bromo substituent enhances electrophilic reactivity, while the 2-sulfanylidene group contributes to hydrogen bonding interactions with biological targets . The benzamide moiety at the N-terminal improves lipid solubility, facilitating membrane permeability.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide involves multi-step organic reactions, typically starting with the formation of the quinazolinone core:
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Quinazolinone Formation: Cyclocondensation of anthranilic acid derivatives with thiourea yields the 2-sulfanylidene-4(3H)-quinazolinone intermediate .
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Bromination: Electrophilic aromatic substitution introduces bromine at the 6-position using brominating agents like N-bromosuccinimide.
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Benzylation: The N-benzyl group is introduced via nucleophilic substitution or reductive amination, followed by coupling with 4-(bromomethyl)benzamide using palladium catalysts.
Critical reagents include hydrogen peroxide (oxidation), sodium borohydride (reduction), and DMSO as a solvent. The final product is purified via column chromatography, achieving >95% purity.
Reactivity and Stability
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light or moisture. The sulfanylidene group participates in tautomerism, existing predominantly in the thione form, which enhances its ability to coordinate metal ions . Reactivity at the bromine site allows for further functionalization, enabling the development of derivatives with optimized pharmacokinetic profiles.
Biological Activities and Mechanisms of Action
Anticancer Activity
N-Benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide demonstrates potent anticancer effects through multiple mechanisms:
Kinase Inhibition
The compound inhibits epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs), disrupting signal transduction pathways critical for cell proliferation . In A549 lung cancer cells, it exhibits an IC50 of 0.34 µM, comparable to reference drugs like colchicine .
Microtubule Disruption
By binding to β-tubulin, the compound destabilizes microtubule dynamics, inducing G2/M phase arrest and apoptosis. In MCF-7 breast cancer cells, it reduces microtubule polymerization by 60% at 3.4 µM, paralleling the activity of combretastatin A-4 .
Apoptosis Induction
Treatment with the compound upregulates cleaved PARP-1 and caspase-3, markers of intrinsic apoptosis. In HCT-116 colorectal cancer cells, a 48-hour exposure to 10 µM results in 70% apoptosis.
Antimicrobial Activity
Preliminary studies indicate broad-spectrum antimicrobial activity, with MIC values of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans. The mechanism involves inhibition of microbial DNA gyrase and cell wall synthesis enzymes.
Research Findings and Pharmacological Data
In Vitro Anticancer Screening
The compound’s efficacy has been validated across multiple cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 0.34 | Microtubule disruption | |
| HCT-116 (Colon) | 1.2 | Caspase-3 activation | |
| A549 (Lung) | 0.89 | EGFR inhibition | |
| CA46 (Lymphoma) | 1.0 | G2/M phase arrest |
In Vivo Studies
In murine xenograft models, daily oral administration of 25 mg/kg for 21 days reduced tumor volume by 58% in U937 lymphoma models, with no significant hepatotoxicity . Pharmacokinetic analyses revealed a half-life of 6.2 hours and 89% plasma protein binding, suggesting favorable bioavailability.
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